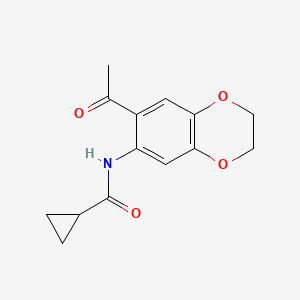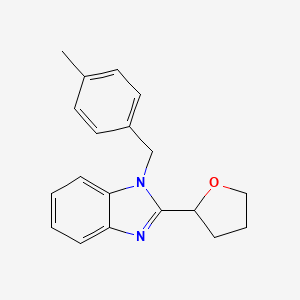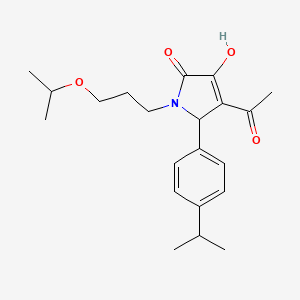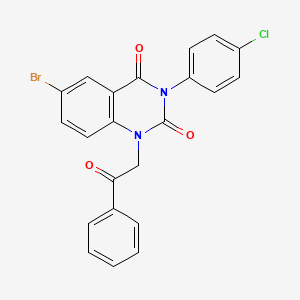
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system fused with a cyclopropane carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved by the reaction of catechol with an appropriate dihalide under basic conditions to form the 1,4-benzodioxin core.
Acetylation: The benzodioxin core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 7-position.
Cyclopropanecarboxamide Formation: The final step involves the introduction of the cyclopropanecarboxamide group. This can be achieved by reacting the acetylated benzodioxin with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and cyclopropane groups, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide can be compared with other benzodioxin derivatives and cyclopropanecarboxamide compounds:
-
Similar Compounds
-
Uniqueness
- The presence of both the benzodioxin ring and the cyclopropanecarboxamide group in a single molecule provides unique structural features that contribute to its distinct chemical and biological properties.
- The compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable subject of research.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H15NO4/c1-8(16)10-6-12-13(19-5-4-18-12)7-11(10)15-14(17)9-2-3-9/h6-7,9H,2-5H2,1H3,(H,15,17) |
Clé InChI |
LKLJNPPZTLRVGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1NC(=O)C3CC3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)

![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)


![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)